molecular formula C12H9ClN4 B1624898 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 23000-47-7

4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1624898
CAS No.: 23000-47-7
M. Wt: 244.68 g/mol
InChI Key: JJCDCMDVPYDUEU-UHFFFAOYSA-N
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Description

4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 4-position and a p-tolyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrazole with p-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a suitable solvent like dimethylformamide. The reaction mixture is heated to promote cyclization, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • 4-chloro-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 4-chloro-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

4-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c1-8-2-4-9(5-3-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCDCMDVPYDUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458784
Record name 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23000-47-7
Record name 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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